Manganese is a crucial mineral for bone health and development. Studies suggest it may play a role in stimulating enzymes necessary for collagen synthesis and bone mineralization []. Research on manganese glycerophosphate's effects on bone health is limited, but some studies have explored its potential use in treating osteoporosis [].
Manganese is a cofactor for several enzymes involved in carbohydrate and fat metabolism []. Some researchers are investigating whether manganese glycerophosphate supplementation might influence metabolic processes and potentially aid in weight management, though more research is needed [].
Manganese plays a role in various cellular functions, including energy production and antioxidant defense. Some in-vitro studies suggest that manganese glycerophosphate may have antioxidant properties and may influence cellular signaling pathways []. However, further research is needed to understand its potential impact on human health.
Manganese glycerophosphate is an organometallic compound with the chemical formula . It is a manganese salt derived from glycerophosphoric acid, characterized by its ability to release both manganese and glycerophosphate ions, which are essential for numerous biochemical processes. Manganese is a vital trace element in biological systems, playing a crucial role as a cofactor for various enzymes involved in metabolic pathways, including those related to antioxidant defense and bone health .
Manganese glycerophosphate exhibits significant biological activity due to its release of manganese ions, which are essential for the activity of various enzymes. These enzymes are involved in critical biochemical pathways such as:
Research has indicated that manganese deficiency can lead to various health issues, making manganese glycerophosphate a potential candidate for supplementation in dietary products aimed at addressing such deficiencies.
Manganese glycerophosphate can be synthesized through several methods:
Manganese glycerophosphate has diverse applications across multiple fields:
Studies on the interactions of manganese glycerophosphate highlight its role in enhancing enzyme activities by providing essential manganese ions. Research indicates that its incorporation into biological systems can improve metabolic efficiency and support cellular functions related to energy production and antioxidant defense . Furthermore, studies have shown that the presence of phosphate groups can influence the solubility and bioavailability of manganese in agricultural contexts, affecting crop yields in manganese-deficient soils .
Manganese glycerophosphate shares similarities with several other compounds that contain manganese or phosphates. Here are some comparable compounds:
| Compound Name | Chemical Formula | Unique Features |
|---|---|---|
| Calcium glycerophosphate | Important for bone health; provides calcium ions. | |
| Magnesium glycerophosphate | Involved in many enzymatic reactions; provides magnesium. | |
| Sodium glycerophosphate | Used primarily as a food additive; enhances flavor. | |
| Zinc glycerophosphate | Provides zinc; important for immune function. |
Manganese glycerophosphate is unique due to its dual release of both manganese and glycerophosphate ions, which not only supports enzymatic functions but also plays a role in metabolic pathways involving energy production and cell signaling. Its specific combination of properties makes it particularly valuable in both nutritional supplements and industrial applications related to biomedicine .
The development of manganese glycerophosphate can be traced to early investigations in phosphate chemistry and manganese coordination compounds during the late 19th and early 20th centuries. Historical patent literature reveals that systematic preparation methods for glycerophosphate compounds were established in the mid-1990s, with significant contributions from Chinese researchers who developed efficient synthesis protocols. The compound gained prominence as researchers recognized the biological significance of manganese in enzymatic processes and the role of glycerophosphates in cellular metabolism. Early work on phosphate conversion coatings also contributed to understanding manganese phosphate chemistry, though this focused primarily on different manganese phosphate compositions used for corrosion protection.
The historical development of manganese glycerophosphate synthesis has been closely linked to advances in understanding glycerol phosphate biochemistry. Research into glycerol 3-phosphate phosphatases has revealed the enzymatic pathways involving glycerophosphate compounds, particularly in bacterial metabolism where these compounds serve as important intermediates. This biochemical understanding has informed synthetic approaches and highlighted the biological relevance of manganese-containing glycerophosphate complexes.
Manganese glycerophosphate is classified under multiple systematic naming conventions, reflecting its complex chemical nature. The IUPAC name is 2,3-dihydroxypropyl phosphate; manganese(2+); hydrate, while alternative nomenclatures include manganese(2+) 2,3-dihydroxypropyl phosphate hydrate and manganese(2+) 1,2,3-propanetriol mono(dihydrogen phosphate). The compound is also known by several synonyms including manganese(II) glycerophosphate hydrate and manganese glyceryl-1-phosphate.
The chemical classification of this compound places it within the broader category of organometallic phosphates, specifically as a transition metal salt of an organic phosphate ester. Its CAS registry numbers include 1320-46-3 and 143007-66-3, with different numbers corresponding to various hydration states and structural isomers. The compound's EC number is 215-301-4, and it appears in chemical databases under PubChem CID 14844. This comprehensive nomenclature system reflects the compound's significance across multiple chemical disciplines and its various structural forms.
Manganese glycerophosphate occupies a unique position within organometallic chemistry as a representative example of bioorganometallic compounds that bridge inorganic metal chemistry and organic biochemistry. The compound demonstrates the characteristic behavior of divalent manganese, which preferentially adopts octahedral coordination geometry with a coordination number of six, similar to magnesium but distinct from zinc which shows more variable coordination preferences. This coordination preference influences the compound's structural arrangements and reactivity patterns.
The organometallic nature of manganese glycerophosphate is characterized by the coordination of manganese(II) ions with the phosphate and hydroxyl functional groups of the glycerophosphate ligand. Unlike purely inorganic manganese phosphates such as manganese(III) phosphate (MnPO₄), which forms distinct crystalline structures, manganese glycerophosphate exhibits more complex coordination chemistry due to the presence of multiple potential binding sites on the organic ligand. This complexity allows for diverse structural arrangements and explains the compound's ability to form various hydrated species.
Within the broader context of phosphate chemistry, manganese glycerophosphate represents an important class of metal-organic phosphate compounds that demonstrate unique properties compared to simple inorganic phosphates. The compound's significance stems from its role as a model system for understanding metal-phosphate interactions in biological systems, particularly those involving manganese as an essential trace element. Glycerol 2-phosphate, the organic component of the compound, serves as an important biochemical intermediate and enzyme inhibitor, particularly for serine/threonine phosphatases.
The phosphate chemistry of manganese glycerophosphate is further complicated by the potential for various hydration states and coordination modes. Research has shown that glycerol phosphates can be formed through abiotic phosphorylation under prebiotic conditions, suggesting potential relevance to origin-of-life chemistry. This finding positions manganese glycerophosphate within the broader context of phosphate chemistry evolution and highlights its potential significance in understanding early biochemical processes.
Manganese glycerophosphate exemplifies the versatile coordination chemistry of manganese(II) ions, which can readily accommodate various ligand types while maintaining preferred coordination geometries. The compound demonstrates manganese's ability to coordinate with both hard oxygen donors from phosphate and hydroxyl groups, reflecting the intermediate character of manganese between harder metals like magnesium and softer metals like zinc. This coordination flexibility allows manganese glycerophosphate to participate in diverse chemical reactions and biological processes.
The role of manganese in coordination chemistry is particularly significant due to its variable oxidation states and redox activity. While manganese glycerophosphate typically contains manganese in the +2 oxidation state, the potential for oxidation to higher oxidation states under appropriate conditions adds complexity to its chemical behavior. Research has shown that manganese can participate in various redox processes, including oxidation and reduction reactions that can alter the compound's properties and applications. This redox activity positions manganese glycerophosphate as a potentially valuable compound for applications requiring controlled redox chemistry.
Manganese glycerophosphate exhibits a fundamental molecular formula of C₃H₇MnO₆P, representing the basic anhydrous form of this organometallic compound [1] [2] [3]. The molecular weight of the anhydrous form has been consistently reported as 224.995 grams per mole, with the monoisotopic mass calculated to be 224.936070 atomic mass units [1] [3]. This compound exists as a manganese salt of glycerophosphoric acid, where the manganese ion maintains a +2 oxidation state throughout its various structural forms [1] [7] .
The Chemical Abstracts Service registry number for manganese glycerophosphate is 1320-46-3, with the European Inventory of Existing Commercial Chemical Substances number designated as 215-301-4 [1] [2] [6]. The International Union of Pure and Applied Chemistry name for this compound is manganese(2+) 2,3-dihydroxypropyl phosphate, which accurately reflects its chemical composition and ionic nature [1] [7].
| Property | Value | Reference |
|---|---|---|
| Molecular Formula (Anhydrous) | C₃H₇MnO₆P | [1] [2] [3] |
| Molecular Weight (Anhydrous) | 224.995 g/mol | [1] [3] |
| Monoisotopic Mass | 224.936070 u | [1] |
| Chemical Abstracts Service Number | 1320-46-3 | [1] [2] [6] |
| European Inventory Number | 215-301-4 | [6] [7] |
| International Union of Pure and Applied Chemistry Name | Manganese(2+) 2,3-dihydroxypropyl phosphate | [1] [7] |
Manganese glycerophosphate demonstrates significant structural complexity through its ability to form various hydrated species, with the general formula C₃H₇MnO₆P·xH₂O, where x represents the variable number of water molecules incorporated into the crystal structure [5] [7]. The monohydrate form exhibits a molecular weight of 243.01 grams per mole, indicating the incorporation of one water molecule per manganese glycerophosphate unit [7] . Research has also identified a dimeric form with the molecular formula C₈H₁₈Mn₂O₁₂P₂, corresponding to a molecular weight of 478.04 grams per mole [2] [3].
The hydrated forms of manganese glycerophosphate present as pinkish white powder with distinct physicochemical properties that differ from the anhydrous form [5] . The variable hydration states contribute to differences in solubility characteristics, with moderate water solubility observed for related glycerophosphate compounds at approximately 79 grams per liter at 20 degrees Celsius [9]. The stability profile of these hydrated forms indicates that while the compound remains stable in dry conditions, it demonstrates susceptibility to oxidation when dissolved in aqueous solutions [9] [4].
The component composition of manganese glycerophosphate varies significantly depending on the degree of hydration and the specific structural form present [2] [3] [5]. In the anhydrous form, the manganese content constitutes approximately 24.4% of the total molecular weight, while phosphorus accounts for approximately 13.8%, and the glycerol moiety represents the remaining organic component [1] [3]. The presence of manganese in the +2 oxidation state has been consistently confirmed through various analytical techniques, establishing the ionic nature of the metal-ligand interactions within the compound [1] [7] .
The glycerophosphate ligand component consists of a three-carbon backbone derived from glycerol, with a phosphate group attached to one of the terminal carbon atoms [1] [2]. This structural arrangement creates multiple coordination sites for the manganese ion, including oxygen atoms from both the phosphate group and the hydroxyl groups present on the glycerol backbone [2] [7]. The stoichiometric relationship between manganese and glycerophosphate in the various forms demonstrates a 1:1 ratio in the monomeric species and a 2:2 ratio in the dimeric forms [2] [3].
The crystallographic characterization of manganese glycerophosphate has presented significant challenges due to the compound's tendency to form multiple polymorphic modifications and hydrated species [14] [15]. While comprehensive single-crystal X-ray diffraction studies specifically for manganese glycerophosphate remain limited in the literature, related manganese phosphate compounds provide valuable structural insights [14] [17]. Research on manganese orthophosphate systems has revealed the existence of multiple polymorphic forms, including alpha, beta-prime, and gamma phases, each crystallizing in monoclinic space groups with distinct unit cell parameters [14].
The structural determination of related manganese phosphate hydrates has demonstrated that these compounds typically adopt layered or three-dimensional framework structures, with manganese centers coordinated by both phosphate oxygen atoms and water molecules [12] [33]. Hydrothermal synthesis conditions at elevated temperatures have been shown to influence the resulting crystal structure, with different synthetic approaches yielding distinct polymorphic forms [12] [17]. The crystallographic analysis of manganese phosphate compounds has consistently revealed the presence of corner-sharing and edge-sharing coordination polyhedra, contributing to the overall structural stability [14] [15].
The spatial arrangement of atoms within manganese glycerophosphate structures demonstrates characteristic features of transition metal coordination compounds, with manganese centers typically adopting octahedral coordination geometries [21] [23]. Bond angle measurements in related manganese complexes with oxygen and nitrogen donors have revealed significant deviations from ideal octahedral geometry, with angles ranging from approximately 73 degrees to 175 degrees depending on the specific ligand constraints [21] [23]. The coordination sphere around manganese centers in phosphate-containing compounds typically exhibits distorted octahedral arrangements due to the geometric requirements of the phosphate ligands [21] [30].
Research on manganese coordination compounds has established that manganese(II) centers prefer octahedral geometry with optimal bond lengths ranging from 2.1 to 2.5 Ångströms for strong interactions, although longer bond lengths of 2.5 to 3.0 Ångströms can still participate in the coordination sphere as weaker interactions [30]. The phosphate group within manganese glycerophosphate contributes to the overall coordination environment through multiple oxygen donor atoms, creating a complex three-dimensional arrangement that influences the spatial organization of the entire structure [20] [30].
| Coordination Parameter | Typical Range | Reference |
|---|---|---|
| Manganese-Oxygen Bond Length | 2.1-2.5 Å (strong) | [30] |
| Manganese-Oxygen Bond Length | 2.5-3.0 Å (weak) | [30] |
| Coordination Number | 6 (octahedral) | [21] [23] |
| Bond Angle Deviations | 73-175° | [21] [23] |
Structural isomerism in manganese glycerophosphate primarily arises from the multiple coordination modes available to the glycerophosphate ligand and the potential for different spatial arrangements of the manganese centers [24] [25]. The glycerophosphate moiety contains multiple donor atoms, including oxygen atoms from the phosphate group and hydroxyl groups from the glycerol backbone, allowing for various coordination geometries and binding modes [1] [2]. These different coordination arrangements can result in structural isomers that maintain the same molecular formula but exhibit distinct three-dimensional arrangements of atoms [24] [25].
The formation of dimeric versus monomeric species represents one form of structural variation, where the same basic manganese glycerophosphate units can organize into different oligomeric states [2] [3]. Additionally, the position of coordination by the phosphate group relative to the glycerol hydroxyl groups can create positional isomers, where the manganese center interacts with different combinations of donor atoms while maintaining the overall stoichiometry [24] [25]. The hydration state of the compound further contributes to structural diversity, as water molecules can occupy different positions within the crystal lattice or coordination sphere [5] [7].
The stereochemistry of manganese glycerophosphate is primarily determined by the coordination preferences of the manganese(II) center and the conformational flexibility of the glycerophosphate ligand [20] [26]. The glycerol backbone within the glycerophosphate ligand exhibits considerable conformational freedom due to the low energy barrier for rotation around carbon-carbon and carbon-oxygen bonds [20]. Research on polyphosphate systems has demonstrated that bond angles on phosphorus and oxygen atoms can vary over a wide range, from approximately 120 degrees to 180 degrees, depending on the coordination environment and the presence of coordinating cations [20].
The manganese center in manganese glycerophosphate complexes typically adopts a distorted octahedral geometry, with the degree of distortion influenced by the geometric constraints imposed by the glycerophosphate ligand [21] [23]. Conformational analysis of related manganese complexes has revealed that the coordination geometry can change significantly across different conformational states, with bond lengths and angles varying to accommodate the electronic and steric requirements of the system [23] [30]. The flexibility of the coordination environment allows for dynamic behavior in solution, where multiple conformational states may exist in equilibrium [21] [23].
The bond characteristics of manganese glycerophosphate reflect the ionic nature of the manganese-oxygen interactions combined with the covalent character of the phosphate and glycerol components [29] [30]. Manganese(II) centers in octahedral coordination environments typically exhibit metal-ligand bond distances ranging from 2.27 to 2.36 Ångströms for neutral oxygen donor ligands, with shorter distances observed for anionic ligands such as acetate [21] [29]. The bond order analysis of first-row transition metal complexes has demonstrated that manganese(II) systems exhibit characteristic bond order sums that are ligand-dependent, with water ligands showing lower bond orders compared to other donor types [29].
The coordination geometry around manganese centers in glycerophosphate complexes demonstrates the characteristic features of high-spin manganese(II) systems, with relatively long metal-ligand bond distances and significant geometric flexibility [30] [32]. Extended X-ray absorption fine structure studies on manganese coordination compounds have revealed that the coordination sphere can adapt to accommodate different ligand arrangements while maintaining the preferred octahedral geometry [32] [34]. The phosphate component of the glycerophosphate ligand contributes to the overall coordination through multiple oxygen donor atoms, creating a chelating environment that stabilizes the manganese center [30] [33].
| Bond Characteristic | Value/Range | Reference |
|---|---|---|
| Manganese-Oxygen Distance (neutral ligands) | 2.27-2.36 Å | [21] |
| Manganese-Oxygen Distance (anionic ligands) | 2.06-2.09 Å | [21] |
| Coordination Geometry | Distorted octahedral | [21] [23] |
| Bond Order Sum (water ligands) | 1.88 ± 0.10 | [29] |
| Optimal Coordination Number | 6 | [30] |
Manganese glycerophosphate presents as a fine powder with crystalline characteristics [1] [2] [3]. The compound exhibits a uniform powder form that is suitable for various pharmaceutical and nutritional applications. The physical state remains consistent across different manufacturing batches, with the material maintaining its powdered form under standard storage conditions [4] [3].
The particle size distribution of manganese glycerophosphate powder contributes to its handling characteristics and dissolution properties. The crystalline nature of the compound is evidenced by its structured appearance under microscopic examination, though specific crystallographic data for the hydrated form remains limited in the literature [1] [5].
The color characteristics of manganese glycerophosphate range from white to pale pink, with light pink being the most commonly observed coloration [1] [2] [3]. This pink coloration is attributed to the presence of manganese ions in the divalent state, which is characteristic of manganese-containing compounds [6].
The color stability of manganese glycerophosphate is maintained under proper storage conditions. The compound retains its characteristic pale pink appearance when stored in airtight containers away from moisture and excessive heat [2] [3]. Color variations may occur due to varying degrees of hydration, with more hydrated forms potentially exhibiting slightly different color intensities [2] [5].
Manganese glycerophosphate demonstrates limited solubility in water, classified as slightly soluble [2] [7] [4]. The aqueous solubility is influenced by the ionic nature of the compound and the hydration state of the manganese glycerophosphate complex.
The solubility mechanism involves the partial dissociation of the manganese glycerophosphate complex in aqueous media, with the glycerophosphate anion and manganese cation contributing to the overall solubility profile. The presence of water molecules in the crystal lattice (xH2O) affects the dissolution characteristics, with more hydrated forms potentially showing different solubility behaviors [2] [5] [3].
The solubility of manganese glycerophosphate in organic solvents is extremely limited. The compound is practically insoluble in ethanol (96 percent) [2] [3] [8], demonstrating the hydrophilic nature of the glycerophosphate moiety and the ionic character of the manganese-phosphate bond.
The poor solubility in organic solvents such as ethanol, methanol, and acetone is attributed to the polar nature of the phosphate group and the ionic bonding between manganese and the glycerophosphate ligand. This characteristic makes manganese glycerophosphate unsuitable for applications requiring organic solvent-based formulations [2] [3].
A notable characteristic of manganese glycerophosphate is its enhanced solubility in citric acid solutions. One gram of manganese glycerophosphate dissolves in approximately 5 mL of 1:4 citric acid solution [2] [3]. This represents a significant improvement in solubility compared to pure water.
The mechanism of enhanced solubility in citric acid solutions involves the formation of soluble complexes between manganese ions and citrate anions. Citric acid acts as a chelating agent, forming stable complexes with manganese that facilitate dissolution [9] [10]. The citric acid solution provides an acidic environment that promotes the dissolution of the manganese glycerophosphate complex through protonation of the phosphate groups and simultaneous chelation of the manganese ion [2] [3].
Manganese glycerophosphate does not exhibit a distinct melting point but rather undergoes decomposition upon heating. The thermal behavior is characterized by gradual dehydration followed by decomposition of the organic phosphate moiety [11] [12].
The decomposition process typically begins above 125°C, similar to other hydrated phosphate compounds [11] [12]. The initial stage involves the loss of water molecules from the crystal lattice, followed by the breakdown of the glycerophosphate ligand at higher temperatures. The final decomposition products may include manganese phosphate and organic decomposition products [12] [13].
Manganese glycerophosphate demonstrates good thermal stability at room temperature and can be stored for extended periods without significant degradation [5] [3]. The compound maintains its chemical integrity when stored under recommended conditions, with a retest period of 36 months established by pharmaceutical manufacturers [5].
The thermal stability is influenced by the moisture content and storage conditions. Proper storage in airtight containers at room temperature prevents premature decomposition and maintains the compound's chemical and physical properties [2] [3] [8]. The hygroscopic nature of the compound requires careful moisture control to prevent degradation during storage [2] [3].
Infrared spectroscopy of manganese glycerophosphate reveals characteristic absorption bands that confirm its molecular structure [1] [13]. The FTIR spectrum shows peaks corresponding to the phosphate group vibrations, hydroxyl group stretching, and carbon-hydrogen bond vibrations of the glycerol backbone.
The phosphate group typically exhibits strong absorption bands in the 1000-1200 cm⁻¹ region, corresponding to P-O stretching vibrations [13] [14]. The hydroxyl groups of the glycerol moiety contribute to broad absorption bands in the 3200-3600 cm⁻¹ region, while the carbon-hydrogen stretching appears in the 2800-3000 cm⁻¹ range [13].
Manganese glycerophosphate exhibits characteristic UV-visible absorption properties due to the presence of manganese ions. The compound shows pink coloration at high concentrations, indicating absorption in the visible region [6].
The UV-visible absorption is attributed to d-d transitions of the manganese(II) ion, which are typically weak but become observable at higher concentrations. The absorption maximum occurs around 401 nm, which is characteristic of octahedral manganese(II) complexes [6]. This absorption property can be utilized for analytical determination of manganese content in solutions [6].